7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 5-amino-1H-pyrazole with 2-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications
Medicine: Investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic materials
Mechanism of Action
The mechanism of action of 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. .
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 7-(2-chloro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 7-(2,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine .
Uniqueness
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and photophysical properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-18-9-2-3-10(11(14)8-9)12-4-6-15-13-5-7-16-17(12)13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYOTOYULFUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC3=CC=NN23)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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